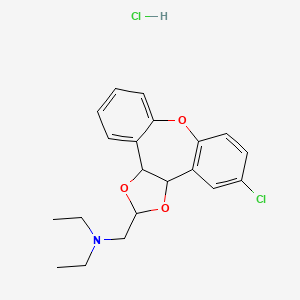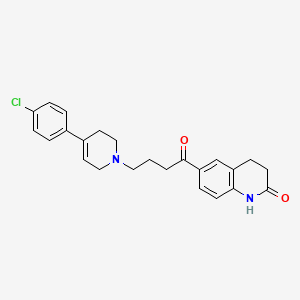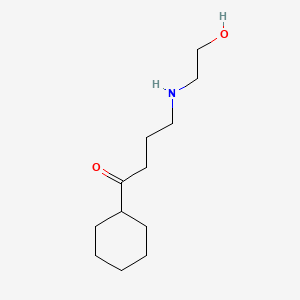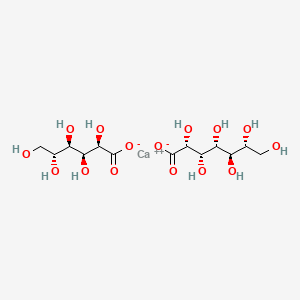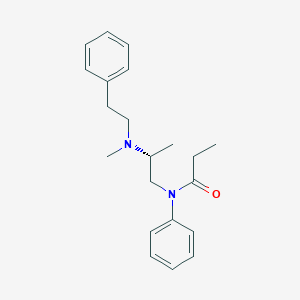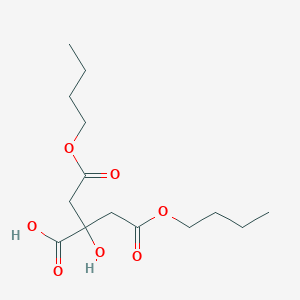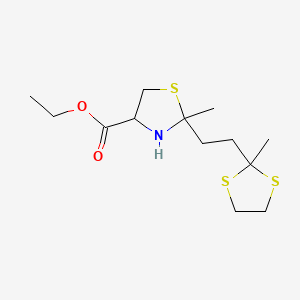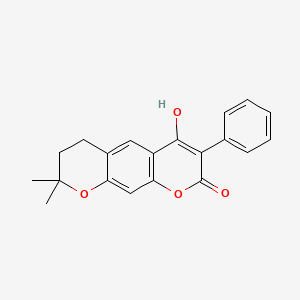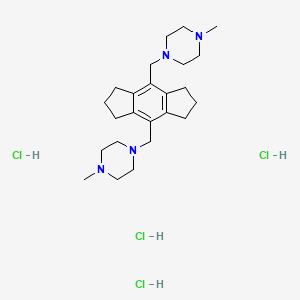
Piperazine, 1,1'-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by its unique structure, which includes a hexahydro-s-indacene core linked to two piperazine moieties via methylene bridges. The tetrahydrochloride form indicates the presence of four hydrochloride ions, which enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) typically involves multiple steps:
Formation of the Hexahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-s-indacene structure.
Attachment of Methylene Bridges: The hexahydro-s-indacene core is then reacted with formaldehyde or other methylene donors to introduce methylene bridges.
Introduction of Piperazine Moieties: The methylene-bridged intermediate is further reacted with 4-methylpiperazine under controlled conditions to form the final compound.
Formation of Tetrahydrochloride Salt: The final compound is treated with hydrochloric acid to form the tetrahydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products
Oxidation: N-oxides of piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Scientific Research Applications
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an antiparasitic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to GABA receptors, leading to hyperpolarization of nerve endings.
Pathways Involved: This interaction results in the inhibition of neurotransmission, causing flaccid paralysis in parasitic worms, making it effective as an antiparasitic agent.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.
N-Hydroxyethylpiperazine: Used as a building block for pharmaceuticals and buffering agents.
1,4-Diazacycloheptane: Another piperazine derivative with different applications.
Uniqueness
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to form stable tetrahydrochloride salts enhances its solubility and makes it suitable for various applications in research and industry.
Properties
CAS No. |
65935-56-0 |
|---|---|
Molecular Formula |
C24H42Cl4N4 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-methyl-4-[[8-[(4-methylpiperazin-1-yl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C24H38N4.4ClH/c1-25-9-13-27(14-10-25)17-23-19-5-3-7-21(19)24(22-8-4-6-20(22)23)18-28-15-11-26(2)12-16-28;;;;/h3-18H2,1-2H3;4*1H |
InChI Key |
FIPHWCIDNAVJHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C3CCCC3=C(C4=C2CCC4)CN5CCN(CC5)C.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



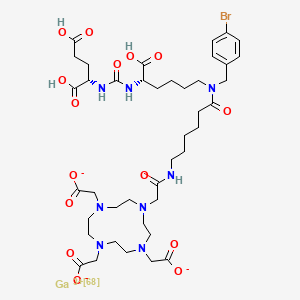
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)
